molecular formula C19H22N2O5S B7571524 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid

4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid

Numéro de catalogue: B7571524
Poids moléculaire: 390.5 g/mol
Clé InChI: KKGMUMNKXWMMDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid, also known as EMA401, is a small molecule drug candidate that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that is caused by damage or dysfunction of the nervous system. It is a debilitating condition that affects millions of people worldwide, and there are currently limited treatment options available. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid works by targeting the angiotensin II type 2 receptor (AT2R). AT2R is a G protein-coupled receptor that is involved in the regulation of blood pressure and cardiovascular function. This compound selectively blocks AT2R, which leads to the activation of the opioid system and the release of endogenous opioids. This results in pain relief without the side effects associated with traditional opioid drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development and maintenance of neuropathic pain. This compound has also been shown to reduce the expression of ion channels that are involved in pain signaling.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid in lab experiments is that it has a well-defined mechanism of action. This makes it easier to design experiments and interpret the results. Another advantage is that this compound has been extensively studied in preclinical models, which provides a strong foundation for future research. One limitation of using this compound in lab experiments is that it is a small molecule drug candidate, which may limit its effectiveness in treating certain types of neuropathic pain.

Orientations Futures

There are several future directions for the research and development of 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid. One area of focus is the optimization of the drug's pharmacokinetic properties. This could involve the development of new formulations or the use of drug delivery systems to enhance the drug's bioavailability and efficacy. Another area of focus is the identification of biomarkers that can be used to predict patient response to this compound. This could help to personalize treatment and improve patient outcomes. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in human patients.

Méthodes De Synthèse

The synthesis of 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid involves the reaction of 4-ethyl-3-hydroxybenzoic acid with 4-(2-methylpropanoylamino)aniline and sulfur trioxide. The resulting product is then treated with ammonia and sodium hydroxide to form the sulfonamide group. The final product is purified using column chromatography and recrystallization.

Applications De Recherche Scientifique

4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been extensively studied in preclinical models of neuropathic pain. In animal models, this compound has been shown to reduce pain behavior and improve sensory function. This compound has also been shown to have a long-lasting effect on pain relief, which is important for the treatment of chronic pain conditions.

Propriétés

IUPAC Name

4-ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-4-13-5-6-14(19(23)24)11-17(13)27(25,26)21-16-9-7-15(8-10-16)20-18(22)12(2)3/h5-12,21H,4H2,1-3H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGMUMNKXWMMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.